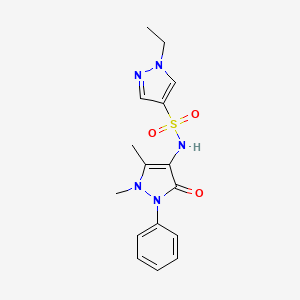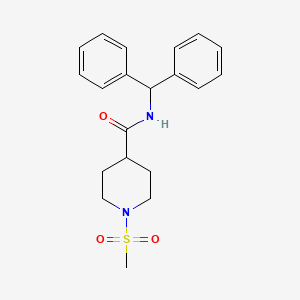![molecular formula C28H26N2O5 B5457211 (5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5457211.png)
(5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and a phenylethoxy group attached to a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method starts with the preparation of the diazinane ring, followed by the introduction of the benzyl, ethoxy, and phenylethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mecanismo De Acción
The mechanism of action of (5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia rebaudiana leaves.
Uniqueness
What sets (5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique combination of functional groups and its diazinane ring structure. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propiedades
IUPAC Name |
(5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-3-34-25-17-21(14-15-24(25)35-19(2)22-12-8-5-9-13-22)16-23-26(31)29-28(33)30(27(23)32)18-20-10-6-4-7-11-20/h4-17,19H,3,18H2,1-2H3,(H,29,31,33)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHUBMGLNQNEAB-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5457135.png)
![ETHYL 2-[2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B5457140.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B5457148.png)

![2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride](/img/structure/B5457160.png)

![6-methyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5457177.png)
![3-(benzylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457191.png)
![N-cyclopentyl-7-[(3-methylisoxazol-5-yl)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5457195.png)
![1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5457199.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(methylamino)nicotinamide](/img/structure/B5457207.png)
![methyl 4-(5-{[(3S)-3-(acetylamino)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5457214.png)
![METHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5457226.png)

